molecular formula C11H11NO B8658529 Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- CAS No. 81257-93-4

Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-

Cat. No. B8658529
CAS RN: 81257-93-4
M. Wt: 173.21 g/mol
InChI Key: RJHJCZNWDIGZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06962939B1

Procedure details

7,8-Dihydro-9H-pyrano[2,3-g]indole, 6,7-dihydro-5H-pyrano[3,2-g]indole and 5,6- dihydro-7H-pyrano[2,3-e]indole were prepared according to the procedure described in Example 3, using a mixture [(2,3-g):(3,2-J):(2,3-e)-11:1:4] of 7,8-dihydro-9H-pyrano[2,3 g]indole-2-carboxylic acid, 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid and 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid (3.12 g, 14.4 mmol) to produce, after flash column chromatography (and without further separation on a second column) a mixture [(2,3-g):(2,3-e)-72:28] of products (2.01 g, 80%) as a white, crystalline solid [Rf 0.46 (SiO2; dichloromethane)] which was used without further purification. Also collected was 6,7-dihydro-5H-pyrano[3,2-f]indole (250 mg, 10%) as an off-white solid [Rf 0.33 (SiO2; dichloromethane)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid
Quantity
3.12 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[C:2]1C(O)=O.[O:17]1[C:29]2[C:21]([CH2:22][C:23]3[CH2:24][CH2:25][NH:26][C:27]=3[CH:28]=2)=[CH:20][CH:19]=[C:18]1C(O)=O.O1C2C3C=CNC=3CCC=2C=CC1C(O)=O>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[CH:2]1.[O:17]1[C:29]2[C:28]3[CH:24]=[CH:25][NH:26][C:27]=3[CH2:23][CH2:22][C:21]=2[CH:20]=[CH:19][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=C3C(=C12)CCCO3)C(=O)O
Step Two
Name
6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C2CC=3CCNC3C=C21)C(=O)O
Step Three
Name
5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid
Quantity
3.12 g
Type
reactant
Smiles
O1C(C=CC2=C1C=1C=CNC1CC2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
after flash column chromatography (and without further separation on a second column) a mixture [(2,3-g):(2,3-e)-72:28] of products (2.01 g, 80%) as a white, crystalline solid [Rf 0.46 (SiO2; dichloromethane)] which
CUSTOM
Type
CUSTOM
Details
was used without further purification
CUSTOM
Type
CUSTOM
Details
Also collected

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=C3C(=C12)CCCO3
Name
Type
product
Smiles
O1CC=CC2=C1C=1C=CNC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.